4-amino-N-methoxy-N-methylbenzamide

Description

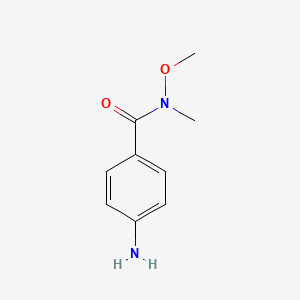

4-Amino-N-methoxy-N-methylbenzamide (CAS: Not explicitly listed; molecular formula: C₉H₁₂N₂O₂, calculated molecular weight: 180.20) is a benzamide derivative featuring an amino group at the para position of the benzene ring and a methoxy-methyl substitution on the amide nitrogen.

Benzamide derivatives are widely studied for their biological activities, including antimicrobial and antifungal properties , and as intermediates in organic synthesis .

Properties

IUPAC Name |

4-amino-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFBHESDAGOUAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656246 | |

| Record name | 4-Amino-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186252-52-8 | |

| Record name | 4-Amino-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-methoxy-N-methylbenzamide typically involves the reaction of 4-aminobenzoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

Oxidation: Nitro derivatives of the benzamide.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-Amino-N-methoxy-N-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Crystallographic Comparisons

a) 4-Methoxy-N-Methylbenzamide (CAS 3424-93-9)

- Structure: Lacks the para-amino group but retains the methoxy-methyl substitution.

- Crystallography : The dihedral angle between the amide group and benzene ring is 10.6°, facilitating intermolecular N–H···O hydrogen bonds and C–H···π interactions, forming a 3D network .

- Applications : Used as an intermediate in organic synthesis .

b) 2-Chloro-N-(4-Methoxyphenyl)benzamide

- Structure : Contains a chloro substituent at the ortho position and a methoxy group on the phenyl ring.

- Crystallography : The dihedral angle between the two benzene rings is 79.20°, reducing conjugation and affecting molecular packing .

- Relevance: Highlights how substituent position (chloro vs. amino) alters steric and electronic profiles.

c) 4-Bromo-N,N′-Bis(4-Methoxyphenyl)Benzamidine

Physicochemical Properties

Biological Activity

4-Amino-N-methoxy-N-methylbenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O2. It features an amine group, a methoxy group, and an amide functional group, which contribute to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 192.22 g/mol |

| Melting Point | 120-125 °C |

| Solubility | Soluble in DMSO |

| LogP | 1.5 |

Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various benzamide derivatives, including this compound, against several cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays demonstrated that this compound exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be approximately 15 µM for MCF-7 and 20 µM for A549 cells, indicating moderate potency compared to standard chemotherapeutics such as doxorubicin.

The mechanism of action for this compound involves its interaction with specific cellular targets. It is believed to inhibit key enzymes involved in cell proliferation and survival pathways, potentially through the modulation of receptor tyrosine kinases (RTKs).

| Mechanism | Description |

|---|---|

| Inhibition of RTKs | Modulates signaling pathways critical for cancer cell growth |

| Induction of Apoptosis | Promotes programmed cell death in cancer cells |

| Cell Cycle Arrest | Interferes with the progression of the cell cycle |

In Vivo Studies

In vivo studies have been conducted to evaluate the pharmacokinetics and efficacy of this compound in animal models. These studies revealed that the compound has a favorable absorption profile and exhibits significant antitumor activity in xenograft models.

Case Study: Xenograft Model

In a recent study using a mouse xenograft model of breast cancer, treatment with this compound resulted in a 40% reduction in tumor volume compared to control groups after two weeks of treatment at a dosage of 10 mg/kg body weight.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Refluxing an appropriate amine with methoxybenzoyl chloride.

- Reduction of the corresponding nitro derivative using palladium on carbon as a catalyst.

Table 3: Synthetic Routes

| Route | Reagents/Conditions |

|---|---|

| Amine Reaction | Methoxybenzoyl chloride + amine (base) |

| Nitro Reduction | Nitro compound + Pd/C + H2 (reflux) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.